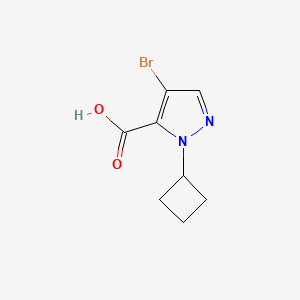![molecular formula C32H31N5O5S B2604546 2-[[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(4-ethylphenyl)butanamide CAS No. 1022807-21-1](/img/structure/B2604546.png)
2-[[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(4-ethylphenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups and structural motifs that are common in medicinal chemistry. These include the 1,3-benzodioxol moiety, an imidazo[1,2-c]quinazolin ring system, and a sulfanyl group. These groups can have various biological activities depending on their context within the overall structure of the molecule .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring systems. The 1,3-benzodioxol and imidazo[1,2-c]quinazolin rings are aromatic, meaning they are planar and conjugated. The sulfanyl group is likely to be tetrahedral .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the sulfanyl group could make the compound more polar, while the aromatic rings could contribute to its stability .科学的研究の応用
Synthesis and Biological Properties of Quinazoline Derivatives :
- A study explored the synthesis of quinazoline derivatives similar to the compound . These compounds were found to inhibit brain monoamine oxidase (MAO) activity, particularly the deamination of 5-HT, a neurotransmitter. Some of these compounds also showed moderate therapeutic effects in models of mouse tumors, indicating potential antitumor properties (Markosyan et al., 2008).
Antibacterial and Antifungal Activities :
- Research on related quinazoline derivatives has shown significant biological activity against standard strains of bacteria and fungi. This study synthesized novel quinazoline analogs and tested them for antimicrobial and antifungal properties, suggesting potential applications in treating infections (Anisetti & Reddy, 2012).
Antitumor Activity and Synthesis Techniques :
- Another study described the synthesis of quinazolin-4(3H)-one derivatives using microwave activation and phase-transfer catalysis. These compounds were screened for antitumor activity against various human tumor cell lines, with some showing significant activity. This suggests potential applications in cancer research and therapy (El-Badry et al., 2020).
Synthesis of Bioactive Quinazoline Derivatives :
- Another research synthesized 2-sulfanyl-substituted quinazoline derivatives and found that several exhibited high anti-monoamine oxidase and antitumor activity. This indicates the potential of such compounds in developing treatments for diseases involving monoamine oxidase, like depression, and certain types of cancers (Markosyan et al., 2015).
Molecular Docking Studies and Anticancer Effects :
- A study on the green synthesis of quinazolin-4(3H)-one derivatives included molecular docking studies to assess their anticancer effects. This research suggests these compounds have potential as chemotherapeutic agents, offering insights into their interactions with cancer-related biological targets (Laxminarayana et al., 2021).
特性
IUPAC Name |
2-[[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(4-ethylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31N5O5S/c1-3-19-9-12-21(13-10-19)34-30(39)27(4-2)43-32-36-23-8-6-5-7-22(23)29-35-24(31(40)37(29)32)16-28(38)33-17-20-11-14-25-26(15-20)42-18-41-25/h5-15,24,27H,3-4,16-18H2,1-2H3,(H,33,38)(H,34,39) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDJMZBDGVIXIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(CC)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC6=C(C=C5)OCO6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(4-ethylphenyl)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-2-cyano-N-(furan-2-ylmethyl)-2-[5-(2-methylbenzyl)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]ethanamide](/img/structure/B2604463.png)
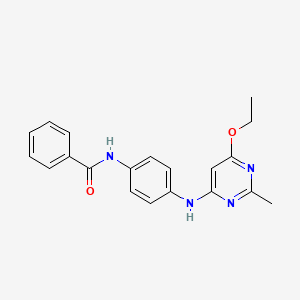
![8-methyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2604467.png)

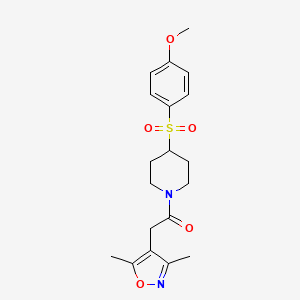
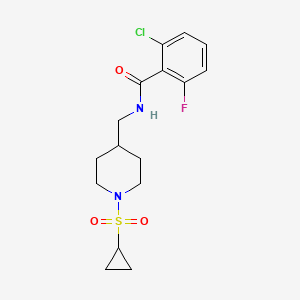
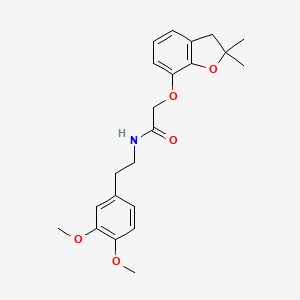
![6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1-(2,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2604473.png)
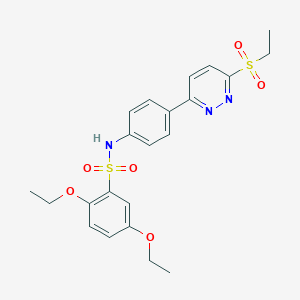
![N-[(5-Phenoxypyridin-2-yl)methyl]but-2-ynamide](/img/structure/B2604477.png)

![2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2604479.png)
![3-butoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2604481.png)
